Cas no 128255-53-8 (Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-)

Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- structure
128255-53-8 structure
Produktname:Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
CAS-Nr.:128255-53-8
MF:C30H42O7
MW:514.65029001236
CID:168381

Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-,(1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
    • Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydr
    • (+)-Petuniolide D
    • 19-Nor-1,2-secoergost-9(11)-en-2-oicacid, 6,7-epoxy-5-hydroxy-12-oxo-22,24,25-[propylidynetris(oxy)]-, g-lactone, [5a,6a,7a,10b,22R(S)]-
    • Petuniolide D
    • Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(2H)-dione,6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-,(1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- (9CI)
    • J924.200G
    • CID 132472925
    • Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)-
    • Inchi: 1S/C30H42O7/c1-8-30-34-20(14-27(6,37-30)26(4,5)36-30)15(2)18-9-10-19-23-17(13-21(31)28(18,19)7)16(3)29(25-24(23)33-25)12-11-22(32)35-29/h13,15-16,18-20,23-25H,8-12,14H2,1-7H3/t15-,16+,18+,19-,20+,23+,24-,25-,27-,28+,29+,30-/m0/s1
    • InChI-Schlüssel: JMPQRNYOYDSUAB-IMOJEFJDSA-N
    • Lächelt: O1[C@@H]2[C@@]3(CCC(=O)O3)[C@H](C)C3=CC([C@]4(C)[C@@H]([C@H](C)[C@H]5C[C@@]6(C)C(C)(C)O[C@@](CC)(O6)O5)CC[C@H]4[C@@H]3[C@H]12)=O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 37
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1100
  • Topologische Polaroberfläche: 83.6

Experimentelle Eigenschaften

  • Dichte: 1.25±0.1 g/cm3(Predicted)
  • Siedepunkt: 627.7±55.0 °C(Predicted)

Spiro[2H-cyclopenta[7,8]naphth[1,2-b]oxirene-2,2'(5'H)-furan]-5,5'(3H)-dione, 6-[(1S)-1-[(1S,3R,5R)-1-ethyl-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]oct-3-yl]ethyl]-1a,3',4',5a,6,7,8,8a,8b,8c-decahydro-3,5a-dimethyl-, (1aS,2R,3S,5aR,6R,8aS,8bS,8cS)- Verwandte Literatur

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